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Compound of Interest

Compound Name: 3-Hydroxy-3-methylbutanal

Cat. No.: B8750921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
hydroxy-3-methylbutanal, a versatile bifunctional molecule containing both a hydroxyl and an

aldehyde group. The information presented herein is crucial for its identification,

characterization, and utilization in synthetic chemistry and drug development.

Spectroscopic Data Summary
The structural elucidation of 3-hydroxy-3-methylbutanal relies on a combination of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). The following tables summarize the key quantitative data obtained from these

techniques.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.6 – 9.8 Singlet 1H
Aldehyde proton (-

CHO)

3.8 – 4.2 Triplet 1H
Methine proton (-

CH(OH)-)

Not available Not available Not available
Methylene protons (-

CH₂-)

Not available Not available Not available Methyl protons (-CH₃)

Not available Not available Not available Hydroxyl proton (-OH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)[1]

Chemical Shift (δ) ppm Assignment

200 – 205 Aldehyde Carbonyl Carbon (C=O)

70 – 75 Hydroxyl-bearing Carbon (C-OH)

Not available Methylene Carbon (-CH₂-)

Not available Methyl Carbons (-CH₃)

Table 3: Infrared (IR) Spectroscopy Data[1]

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretch (hydroxyl group)

~1720 (strong) C=O stretch (aldehyde carbonyl)

Table 4: Mass Spectrometry (MS) Data[1]
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m/z Assignment

102 Molecular Ion [M]⁺

57 Key Fragment Ion [C₃H₅O]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 3-hydroxy-3-
methylbutanal are not readily available in published literature. However, standard

methodologies for the spectroscopic analysis of organic compounds can be applied.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 3-hydroxy-3-methylbutanal would be dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆),

containing a small amount of tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer

operating at a frequency of 300 MHz or higher. Standard acquisition parameters would be

used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded on the same instrument,

typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for

each unique carbon atom.

2.2. Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film would be prepared between two salt

plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared

(FTIR) spectrometer over the range of 4000-400 cm⁻¹. The data would be presented as a

plot of transmittance versus wavenumber.

2.3. Mass Spectrometry (MS)
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Ionization: Electron ionization (EI) is a common method for the mass analysis of small

organic molecules.

Analysis: The sample would be introduced into the mass spectrometer, where it is ionized

and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z),

and a mass spectrum is generated, showing the relative abundance of each ion.

Structural Elucidation Workflow
The logical flow for the characterization of 3-hydroxy-3-methylbutanal using spectroscopic

methods is outlined in the diagram below.
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Caption: Workflow for the spectroscopic characterization of 3-hydroxy-3-methylbutanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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